吲哚啉-7-磺酰胺

描述

Synthesis Analysis

The synthesis of Indoline-7-sulfonamide involves several innovative methods:

- Cu(II)-Mediated Cross-Dehydrogenative Coupling : A protocol utilizing Cu-mediated C7-H activation through a 6-membered metallacycle facilitates the cross-dehydrogenative coupling of indoline with sulfonamides, carboxamides, and anilines to afford amide and amine derivatives with good yields (Kumar et al., 2019).

- Ruthenium-catalyzed C7 amidation : This method allows the direct C7 amidation of indoline C-H bonds with sulfonyl azides, yielding a variety of 7-amino-substituted indolines under mild conditions (Pan et al., 2014).

- Fe(II)-Catalyzed or UV-Driven Cyclization : A novel approach synthesizing polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions in an aqueous medium (Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of Indoline-7-sulfonamide derivatives has been extensively studied, revealing diverse possibilities for functional group modifications and structural diversifications. This versatility underscores the compound's potential for varied applications in medicinal chemistry and material science.

Chemical Reactions and Properties

Indoline-7-sulfonamide participates in several notable chemical reactions, including:

- IrIII-Catalyzed Direct C-7 Amidation : A method providing a green, scalable synthesis of 7-aminoindolines using sulfonyl, acyl, and aryl azides as amino sources under mild conditions (Hou et al., 2015).

- Rhodium(III)-catalyzed C-7 Sulfonamidation : This process facilitates the direct C-H sulfonamidation and amidation of the C-7 position of indolines, showing significant functional group tolerance (Dong et al., 2019).

科学研究应用

Meta-Selective C-H Functionalization: 用于对富电子吲哚啉进行间位选择性C-H官能化。该过程使得对吲哚啉类似物的选择性官能化成为可能,这在合成化学中具有重要意义 (Yang et al., 2014)。

Catalytic Kinetic Resolution: 吲哚啉-7-磺酰胺在使用对映异构体有机催化剂和特定磺酰胺氯化物进行2-取代吲哚啉的催化动力学分辨中发挥作用 (Murray et al., 2017)。

Cancer Cell Proliferation Inhibition: 该化合物通过干扰有丝分裂期间的纺锤微管组装来抑制癌细胞增殖。它通过bcl-2依赖途径诱导癌细胞凋亡 (Mohan et al., 2006)。

Pharmacophore for Beta3 Adrenergic Receptor Agonists: 它作为制备选择性人类β3肾上腺素受体激动剂的药效团,在治疗某些代谢紊乱中至关重要 (Mathvink et al., 1999)。

Synthesis of Indoline Derivatives: 吲哚啉-7-磺酰胺在合成吲哚啉衍生物方面至关重要,用于研究苯亚甲基反应并通过红外和核磁共振光谱确定结构 (Itô et al., 1977)。

Resensitizing Methicillin-Resistant Strains: 它选择性地使甲氧西林耐药的金黄色葡萄球菌对β-内酰胺类抗生素重新敏感,并显示出较低的哺乳动物毒性 (Chang et al., 2014)。

Inhibiting Mycobacterial Growth: 该化合物是抑制分枝杆菌生长的有效抑制剂,并在结核分枝杆菌感染的小鼠模型中显示出有效性 (Abrahams et al., 2017)。

Inhibition of Carbonic Anhydrases in Cancer: 吲哚啉-5-磺酰胺抑制与癌症相关的碳酸酐酶,表现出抗增殖活性,并可以逆转多药耐药性 (Krymov et al., 2022)。

Cell Cycle Inhibitors in Clinical Trials: 作为有效的细胞周期抑制剂,吲哚啉-7-磺酰胺衍生物正在进入临床试验 (Owa et al., 2002)。

Potential Thrombin Inhibitor: 它被认为是潜在的凝血酶抑制剂,在血液凝固紊乱的背景下具有重要意义 (Hanessian et al., 2003)。

Novel Carbonic Anhydrase Inhibitor: 吲哚啉-7-磺酰胺对人类碳酸酐酶的I、II、IV和VII异构体显示出可变的抑制活性,这在许多生理过程中至关重要 (Eldehna et al., 2017)。

Antiproliferative Activity Against Human Cancer Cell Lines: 吲哚啉-7-磺酰胺衍生物对各种人类癌细胞系表现出显著的抗增殖活性 (Yang et al., 2014)。

未来方向

The indoline structure is being increasingly exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, including indoline-7-sulfonamide, will likely play a greater role in the medical field . The goal of ongoing work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme .

属性

IUPAC Name |

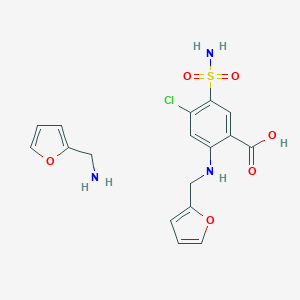

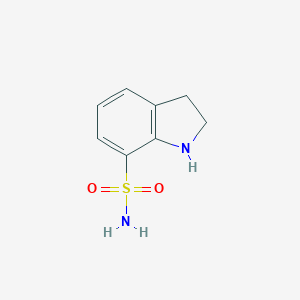

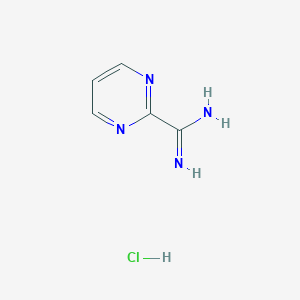

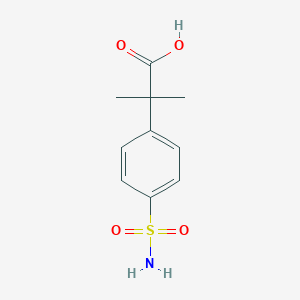

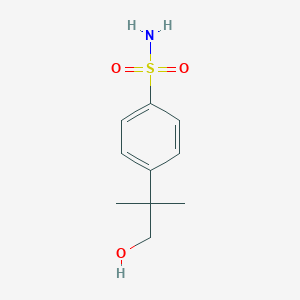

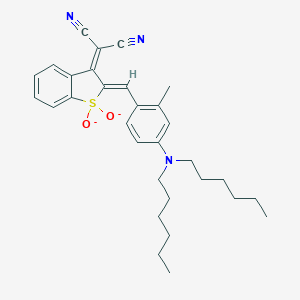

2,3-dihydro-1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIZWSHMLSVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292539 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-7-sulfonamide | |

CAS RN |

111048-65-8 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111048-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-7-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)